REACTION_CXSMILES
|
[ClH:1].[CH:2]1([C@@:7](O)([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)C(N2CCNCC2)=O)CCCC1.[CH3:23][CH2:24]N(C(C)C)C(C)C.C[N:33]([CH:35]=[O:36])C>>[CH2:23]([O:33][C:35](=[NH:36])[CH2:2][CH2:7][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH3:24].[ClH:1]
|
Name
|
|
Quantity
|
26 mg
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
(R)-2-cyclopentyl-2-hydroxy-2-phenyl-1-piperazin-1-ylethanone
|
Quantity
|
43 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)[C@](C(=O)N1CCNCC1)(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
52 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by reverse phase HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCC1=CC=CC=C1)=N
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mmol | |
AMOUNT: MASS | 23 mg | |
YIELD: PERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |